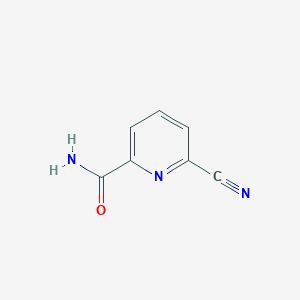

6-Cyanopicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyanopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQROIGOHGXLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Cyanopicolinamide and Its Analogues

Established Synthetic Routes to 6-Cyanopicolinamide Scaffolds

Traditional synthetic methods for this compound and related structures often rely on well-established organic reactions, providing reliable access to these compounds. These routes typically involve the manipulation of pre-functionalized pyridine (B92270) rings.

Substitution Reactions on Pre-functionalized Pyridine Derivatives

A primary and widely documented strategy for synthesizing the core structure of this compound involves substitution reactions on pyridine derivatives that are already functionalized. This approach often begins with a readily available starting material like picolinonitrile (2-cyanopyridine). A common tactic is the halogenation of the pyridine ring at the 6-position, followed by a nucleophilic substitution reaction. For instance, chlorination of picolinonitrile can be achieved using reagents like phosphorus oxychloride to yield 6-chloropicolinonitrile. This intermediate can then react with a suitable nucleophile to introduce the desired functional group.

Another key substitution strategy involves the use of Grignard reagents with pyridine N-oxides. The reaction of Grignard reagents with pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride (B1165640), can yield 2-substituted pyridines. organic-chemistry.org This method's utility is expanded by the fact that using DMF instead of acetic anhydride in the second step can produce 2-substituted pyridine N-oxides, which allows for the synthesis of 2,6-disubstituted pyridines. organic-chemistry.org

The following table summarizes a representative substitution reaction:

| Starting Material | Reagent(s) | Intermediate | Product | Yield | Reference |

| Picolinonitrile | 1. Phosphorus oxychloride 2. Methylamine, K2CO3 | 6-Chloropicolinonitrile | 6-(Methylamino)picolinonitrile | 60-70% |

Reductive Amination Pathways

Reductive amination presents an alternative and powerful method for the synthesis of amines, which can be precursors or analogues of this compound. masterorganicchemistry.comwikipedia.org This reaction converts a carbonyl group, such as an aldehyde or a ketone, into an amine through an imine intermediate. wikipedia.org A key advantage of this method is that it can often be performed as a one-pot reaction under mild conditions, making it a cornerstone of green chemistry. wikipedia.org

In the context of picolinamide (B142947) synthesis, reductive amination can be employed starting from a suitable aldehyde or ketone precursor. For example, 6-formylpicolinonitrile (B1333604) can be reacted with an amine in the presence of a reducing agent to form the corresponding aminomethyl derivative. Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsynplechem.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable direct reductive amination method. wikipedia.org

The general mechanism involves the initial formation of a hemiaminal from the reaction of the amine with the carbonyl compound, which then reversibly loses water to form an imine. wikipedia.org The imine is subsequently reduced to the final amine product. wikipedia.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

| Carbonyl Precursor | Amine | Reducing Agent | Product | Reference |

| 6-Formylpicolinonitrile | Ammonia (B1221849) | H₂/Pd-C | 6-(Aminomethyl)picolinonitrile | |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN or NaBH(OAc)₃ | Secondary/Tertiary Amine | masterorganicchemistry.comsynplechem.com |

Direct Chlorination Approaches for Halogenated Cyanopicolinamide Derivatives

The synthesis of halogenated derivatives of cyanopicolinamide is important for creating analogues with potentially altered chemical and biological properties. Direct chlorination is a key strategy for introducing chlorine atoms onto the picolinamide scaffold. For instance, N-chlorosuccinimide (NCS) in a solvent like DMF can be used to achieve chlorination. acs.org

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development and application of catalytic methods, which often offer higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric reactions. Gold and palladium catalysis have emerged as powerful tools in the synthesis of complex organic molecules, including heterocyclic compounds like this compound.

Gold-Catalyzed Reaction Pathways

Gold catalysis has gained significant interest for its ability to activate alkynes and allenes towards nucleophilic attack, enabling a wide range of transformations. mdpi.comsigmaaldrich.com Gold(I) complexes, in particular, are effective catalysts for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions can lead to the construction of complex molecular architectures under mild conditions. sigmaaldrich.com

In the context of synthesizing precursors to picolinamide structures, gold-catalyzed reactions can be employed. For example, gold catalysts can facilitate multicomponent reactions, such as the synthesis of N-substituted dihydropyridines from alkynes, methanamine, and various aldehydes. mdpi.com While not a direct synthesis of this compound, these methods highlight the potential of gold catalysis in constructing the core pyridine ring system. Gold-catalyzed intramolecular reactions of alkynes are also well-documented, leading to the formation of various carbocyclic and heterocyclic systems. d-nb.infoarkat-usa.org

Palladium-Based Catalysis and its Applicability

Palladium catalysis is a cornerstone of modern organic synthesis, with a vast array of applications in cross-coupling reactions. mdpi.com These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed cyanation of aryl halides is a highly effective method for producing benzonitriles and, by extension, can be applied to the synthesis of cyanopyridines. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, provide versatile routes to functionalized picolinonitrile derivatives. For example, coupling 6-bromopicolinonitrile with an appropriate amine or other nucleophile using a palladium catalyst like Pd(OAc)₂ with a suitable ligand (e.g., XPhos) can introduce a variety of substituents at the 6-position.

Palladium catalysts are also used in intramolecular additions to alkynes, leading to the formation of heterocycles. core.ac.uk This can involve the oxidative palladation of an aryl or vinyl halide with a neighboring nucleophile, followed by carbopalladation of an alkyne and subsequent intramolecular displacement of the palladium to form the heterocyclic product. core.ac.uk

Copper-Mediated Synthesis

Copper-catalyzed reactions represent a significant and versatile approach in organic synthesis. beilstein-journals.org The unique reactivity of copper allows it to facilitate a wide array of transformations, including the formation of carbon-heteroatom and carbon-carbon bonds. beilstein-journals.org In the context of synthesizing amide-containing structures, copper-mediated methods have proven particularly effective.

One notable application involves the reaction of dioxazolones with boronic acids, utilizing copper(I) chloride as a catalyst to produce N-aryl amides at room temperature. nih.gov This method is characterized by its broad functional group tolerance. nih.gov Mechanistic studies suggest the involvement of an N-acyl nitrene intermediate in this transformation. nih.gov

Furthermore, copper-mediated radiofluorination has emerged as a promising strategy, particularly for the synthesis of radiolabeled compounds like 6-L-[¹⁸F]FDOPA. mdpi.com This technique has been successfully applied to aryl pinacol-derived boronic esters and aryl trimetyl stannanes, demonstrating its potential for automation and clinical application. mdpi.com While challenges in optimizing yields for large-scale production remain, the development of GMP compliant syntheses using this method marks a significant advancement. mdpi.com The versatility of copper catalysis is also highlighted in the synthesis of vinyl sulfides, where a soluble copper(I) catalyst enables the reaction with retention of stereochemistry and good to excellent yields. organic-chemistry.org

Nickel-Catalyzed Reactions

Nickel catalysis has become an increasingly important tool in organic synthesis due to the metal's earth abundance, lower cost compared to precious metals, and unique reactivity profile. ucla.edu Nickel catalysts are adept at facilitating a variety of cross-coupling reactions, including those that form C-C and C-S bonds. ucla.edunih.gov

A key application of nickel catalysis is the cyanation of aryl thioethers to produce aryl nitriles, a transformation that involves the activation of a C-S bond and the formation of a C-C bond. ethz.ch This method demonstrates high functional group tolerance and is scalable, making it valuable for late-stage derivatization and even polymer recycling. ethz.ch The mechanism is thought to proceed through an active Ni(0) catalyst that undergoes oxidative addition to the thioether, followed by transmetalation with a cyanide source and subsequent reductive elimination. ethz.ch

Nickel-catalyzed reactions are also employed in the coupling of phenol (B47542) derivatives with aminoacetonitriles and in the deoxycyanation of activated phenols. ethz.ch Furthermore, the versatility of nickel is demonstrated in its ability to catalyze reductive couplings, where two unsaturated components are joined with a reducing agent. nih.gov Recent advancements have also explored the use of photoredox catalysis in conjunction with nickel to access transient Ni(III) complexes, enabling challenging C-O cross-couplings. princeton.edu

Vanadium-Titanium (B8517020) Oxide Catalysis in Industrial-Scale Production

For large-scale industrial applications, heterogeneous catalysis using materials like vanadium-titanium oxides is often preferred due to the ease of catalyst separation and potential for continuous processes. These catalysts are particularly effective in gas-phase oxidation reactions.

In the context of producing related nitrile compounds, a continuous flow reactor utilizing a vanadium-titanium oxide catalyst can achieve high conversion rates at elevated temperatures with very short residence times. For instance, a conversion rate of 85% has been reported at 350°C with a residence time of just 1.5 seconds. However, this process is not without its challenges, including the formation of byproducts through hydrolysis, such as this compound itself, which necessitates downstream purification. Catalyst deactivation due to coking is another consideration, with vanadium oxides requiring regeneration approximately every 72 hours.

The composition and structure of the vanadium-titanium oxide catalyst play a crucial role in its activity and selectivity. nih.govkyoto-u.ac.jp The V/Ti ratio can be controlled during synthesis, and the use of surfactants can influence the morphology and porosity of the catalyst, leading to significantly enhanced catalytic activity. nih.gov Vanadium oxide supported on titania is a well-established catalyst system for various oxidation and ammoxidation reactions. nih.gov The anatase phase of titania is often preferred as a support due to its favorable electronic and surface properties, which can be further enhanced by the integration of vanadium into the TiO₂ lattice. mdpi.com

Biocatalytic Transformations and Enzymatic Approaches

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com This approach is increasingly being adopted in the pharmaceutical industry for the synthesis of complex molecules and their precursors. nih.gov

Enzymes such as nitrilases are particularly relevant for the synthesis of compounds containing nitrile and amide functionalities. Nitrilases can catalyze the hydrolysis of nitrile groups to either carboxylic acids or amides, often with high chemo- and regioselectivity. mdpi.com This has been applied in the synthesis of precursors for various drugs. mdpi.com

The development of biocatalytic cascades, where multiple enzymatic reactions are combined in a single pot, represents a significant advancement. nih.govrsc.org These cascades can avoid the need for purification of intermediates, reduce waste, and overcome unfavorable reaction equilibria. nih.gov For instance, a multi-enzyme cascade has been successfully designed for the synthesis of the antiviral drug islatravir. nih.gov While the direct biocatalytic synthesis of this compound is not explicitly detailed in the provided context, the principles of using enzymes like lipases for esterification and nitrilases for nitrile hydrolysis demonstrate the potential for developing such enzymatic routes. mdpi.commdpi.com

Optimization of Synthetic Processes

The optimization of synthetic processes is critical for improving yield, reducing costs, and ensuring the scalability and sustainability of chemical manufacturing. Key parameters that are often targeted for optimization include residence time, temperature, and catalyst loading.

Residence Time and Temperature Optimization

Residence time and temperature are two of the most critical continuous variables in a chemical reaction, significantly impacting reaction kinetics, conversion rates, and selectivity. beilstein-journals.org The optimization of these parameters is often performed in conjunction, as their effects are typically interdependent.

Table 1: Optimization of Reaction Parameters

| Catalytic System | Optimized Residence Time | Optimized Temperature | Resulting Yield/Conversion | Reference |

|---|---|---|---|---|

| Flow Chemistry (General) | 28 minutes | 127°C | 84.9% Yield | |

| Vanadium-Titanium Oxide | 1.5 seconds | 350°C | 85% Conversion |

Catalyst Loading Studies

Catalyst loading, the amount of catalyst used relative to the substrate, is another crucial parameter that affects reaction efficiency and cost. The goal of catalyst loading studies is to find the minimum amount of catalyst required to achieve the desired reaction rate and yield, as reducing catalyst loading can significantly lower production costs and simplify product purification. nih.gov

In the algorithmic optimization of the aminomethylpicolinonitrile synthesis mentioned previously, a catalyst loading of 5 mol% was identified as optimal. In other systems, such as copper-mediated reactions, catalyst loading can influence not only the reaction rate but also the stereoselectivity. beilstein-journals.org For example, in a conjugate addition reaction, a lower catalyst loading of 0.75 mol% Cu(OTf)₂ resulted in an increased enantiomeric excess. beilstein-journals.org The development of highly active catalysts is a key focus of research, with the aim of achieving controlled polymerization and other transformations at ppm or even ppb levels of catalyst loading, which could eliminate the need for catalyst removal processes altogether. nih.gov

Table 2: Catalyst Loading Optimization

| Reaction Type | Catalyst | Optimized Catalyst Loading | Key Finding | Reference |

|---|---|---|---|---|

| Flow Chemistry Synthesis | Not Specified | 5 mol% | Part of multi-parameter optimization increasing yield to 84.9%. | |

| Asymmetric Conjugate Addition | Cu(OTf)₂ / NHC | 0.75 mol% | Lower catalyst loading led to an increase in enantiomeric excess to 93%. | beilstein-journals.org |

Chemical Transformations and Reactivity of 6 Cyanopicolinamide Derivatives

Oxidative Transformations of Related Picolinonitrile Systems

The picolinonitrile framework, the core of 6-cyanopicolinamide, is subject to various oxidative transformations. The electronic and steric characteristics of substituents on the picolinonitrile structure play a crucial role in determining reactivity patterns. Current time information in Bangalore, IN. For instance, electron-donating groups can increase the nucleophilicity of the pyridine (B92270) nitrogen, influencing how the molecule interacts with oxidizing agents. Current time information in Bangalore, IN.

In related systems like aminomethylpicolinonitriles, the aminomethyl group can be oxidized to form the corresponding oxides. researchgate.netresearchgate.net Common oxidizing agents such as potassium permanganate (B83412) are employed for such transformations. researchgate.net The pyridine ring itself can react with oxidizing agents, and under conditions of combustion, can lead to the formation of nitrogen oxides and other toxic gases. numberanalytics.com The presence of the amide group in this compound adds another layer of complexity, as the conditions for oxidation must be selected to avoid unwanted side reactions like hydrolysis.

Reductive Conversions of Nitrile and Amide Functionalities

The nitrile and amide groups of this compound are both susceptible to reduction, typically yielding amines. This conversion is a cornerstone for creating derivatives with new biological and chemical properties. The choice of reducing agent and reaction conditions allows for selective or complete reduction of these functionalities.

Electrochemical Reduction for Amine Formation

Electrochemical methods offer a controlled approach for the reduction of cyanopyridine compounds. frontiersin.org A patented process describes the electrochemical reduction of 2- and 3-cyanopyridine (B1664610) bases in a flow cell using a lead dioxide cathode. frontiersin.org This method has been successfully applied to this compound, converting it to 6-aminomethylpicolinamide. The reaction is conducted in an aqueous or partly aqueous medium containing sulfuric acid. frontiersin.org For many cyanopyridine isomers, an iron salt is added as a catalyst to enhance the reaction, though this is not always the case for all positional isomers. frontiersin.org

A notable example demonstrated a 45% yield of 6-aminomethylpicolinamide when this compound was subjected to this electrochemical reduction, passing a charge of 4 Faradays per mole. frontiersin.org This technique highlights a method for amine formation under specific, controlled electrochemical conditions. frontiersin.orgrsc.org

| Starting Material | Product | Key Conditions | Yield | Source |

|---|---|---|---|---|

| This compound | 6-Aminomethylpicolinamide | Electrolysis in ion-exchange membrane-divided flow cell; lead dioxide cathode | 45% | frontiersin.org |

Use of Specific Reducing Agents (e.g., Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting both nitriles and amides to primary amines. baranlab.orgresearchgate.net Its high reactivity stems from the polar aluminum-hydrogen (Al-H) bond, making it a stronger reducing agent than alternatives like sodium borohydride (B1222165) (NaBH₄). baranlab.org LiAlH₄ effectively reduces amides and nitriles, functional groups that are typically resistant to milder agents. researchgate.netfrontiersin.org

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile or amide group. baranlab.org For amides, this leads to the formation of an amine. researchgate.net Similarly, the nitrile group is reduced to a primary amine. researchgate.netresearchgate.net The process typically requires a subsequent hydrolysis step to quench the reaction and isolate the alcohol or amine product. baranlab.org Due to its aggressive nature, LiAlH₄ reacts violently with water and other acidic protons, necessitating careful handling in anhydrous solvents like ether or tetrahydrofuran (B95107) (THF). baranlab.orgthieme-connect.com

| Functional Group | Product | Reagent | Key Features | Source |

|---|---|---|---|---|

| Nitrile (R-C≡N) | Primary Amine (R-CH₂NH₂) | LiAlH₄ | Strong reducing agent; requires anhydrous conditions. | researchgate.netfrontiersin.org |

| Amide (R-CONH₂) | Primary Amine (R-CH₂NH₂) | LiAlH₄ | Reduces primary, secondary, and tertiary amides to corresponding amines. | researchgate.net |

Substitution Reactions Involving Cyanopicolinamide Moieties

The this compound scaffold can participate in substitution reactions, allowing for the introduction of new functional groups. researchgate.net These reactions can be broadly categorized as nucleophilic or electrophilic substitutions. researchgate.net The pyridine ring, activated by the electron-withdrawing cyano group, is particularly relevant for nucleophilic aromatic substitution. This activation pattern is similar to that observed in 2-chloro-3-cyanopyridines, where the halogen is readily displaced by nucleophiles. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are powerful methods for forming new carbon-carbon or carbon-nitrogen bonds on the pyridine ring. researchgate.netbeilstein-journals.org For instance, a 6-halopicolinonitrile can be coupled with various partners. researchgate.net The aminomethyl group that can be formed from the reduction of the nitrile can also undergo substitution reactions with various electrophiles. researchgate.net The specific conditions, including the choice of catalyst, ligand, and solvent, are critical for optimizing the yield and preventing side reactions like nitrile hydrolysis. researchgate.net

Multi-Component Reactions (MCRs) Incorporating this compound Fragments

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient for generating molecular diversity. numberanalytics.comnih.gov While direct participation of this compound in a named MCR is not extensively documented, its functional groups make it a prime candidate for incorporation into such synthetic strategies. illinois.edu

The molecule offers several reactive handles:

Amine functionality: The amide's nitrogen can act as a nucleophile, or the entire amide can be hydrolyzed to a carboxylic acid and an amine. The amine, either pre-existing or generated in situ from nitrile reduction, is a key component in classic MCRs like the Ugi and Passerini reactions. numberanalytics.comnih.govbeilstein-journals.org

Carboxylic acid functionality: Hydrolysis of the amide or nitrile group can provide the carboxylic acid component required for Ugi and Passerini reactions. thieme-connect.commdpi.com

Isocyanide functionality: While not present initially, the amine derived from the reduction of the nitrile can be converted into an isocyanide, another crucial component for many MCRs.

By leveraging these functionalities, fragments of this compound can be incorporated into complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. nih.gov For example, a bifunctional reactant derived from this compound could participate in an isocyanide-based MCR where an intramolecular nucleophilic attack traps the reactive nitrilium intermediate, leading to the formation of diverse heterocycles.

Catalytic Roles in Directing Reaction Pathways in MCRs

While this compound itself is not typically a catalyst, the picolinamide (B142947) moiety is well-established as a powerful directing group in transition metal-catalyzed reactions. researchgate.netnumberanalytics.com This directing ability plays a crucial catalytic role by controlling the regioselectivity and pathway of complex transformations, including those that can be part of a multicomponent setup.

In palladium-catalyzed reactions, the nitrogen atom of the pyridine ring and the amide oxygen can chelate to the metal center, directing C-H activation or cross-coupling to a specific position on the pyridine ring or a tethered substrate. researchgate.net This chelation-assisted strategy is instrumental in constructing complex molecular architectures with high precision. For example, picolinamide-assisted palladium-catalyzed C-H bond activation has been used to construct complex polycyclic nitrogen-containing heterocycles. researchgate.net This control over the reaction pathway is a form of catalysis, ensuring that out of many possible outcomes, a specific product is formed. The use of catalysts is often essential for achieving stereocontrol in MCRs, guiding the reactants to form a specific stereoisomer.

Structure Activity Relationship Sar Studies of 6 Cyanopicolinamide Containing Compounds

Importance of the Cyanopicolinamide Moiety in Biological Potency

The 6-cyanopicolinamide scaffold is a crucial component in the development of various biologically active compounds. Its chemical structure, featuring a pyridine (B92270) ring substituted with a cyano group and an amide side chain, provides a versatile framework for interacting with biological targets. The nitrile (cyano) and amide groups are key to its function, participating in various chemical reactions that enhance its biological effects.

Research has shown that derivatives of cyanopicolinamide exhibit a range of biological activities, including potential anticancer, anti-inflammatory, and antibacterial properties. ontosight.ai The specific arrangement of the cyano and amide groups on the pyridine ring allows for targeted interactions within the active sites of proteins, making it a valuable starting point for the design of new therapeutic agents.

Impact of Structural Modifications on Target Interaction and Selectivity

Structural modifications to the this compound core have a profound impact on a compound's interaction with its biological target and its selectivity for that target over others. In the development of BACE1 inhibitors, for example, even small changes to the substituents on the picolinamide (B142947) ring can lead to significant differences in potency and selectivity against the related enzyme BACE2.

One strategy to enhance selectivity involves targeting specific pockets within the enzyme's active site. The introduction of bulky groups can stabilize certain conformations of the enzyme, leading to improved selectivity. researchgate.net The modification of the amide side chain is another critical area for SAR studies. For instance, attaching different chemical groups to the amide nitrogen can alter the compound's binding affinity and pharmacokinetic properties.

The following table illustrates how different substitutions on a cyanopicolinamide-based BACE1 inhibitor can affect its potency and selectivity.

| Compound | Substitution | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Selectivity (BACE2/BACE1) |

| 8 | H | - | - | 6.6-fold |

| 9 | F | - | - | - |

| 10 | CN | - | - | - |

| 11 | CHF2 | - | 102 | - |

| 12 | OMe | - | - | Increased from 11 |

| 13 | OCF3 | - | - | 44-fold |

| 14 | OCHF2 | - | - | 16-fold |

| Data sourced from a study on BACE1 inhibitors. sci-hub.se Note: Specific IC50 values for some compounds were not provided in the source material. |

As the table demonstrates, replacing a chloro substituent with a fluorine atom (compound 9) reduced potency against both BACE1 and BACE2. sci-hub.se Conversely, introducing a methoxy (B1213986) group (compound 12) increased BACE1 potency while maintaining BACE2 activity, thereby improving selectivity. sci-hub.se These examples underscore the delicate balance required when modifying the this compound structure to achieve the desired biological effect.

Stereochemical Considerations and their Influence on Activity (e.g., (4S,6S) Stereochemistry)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of this compound-containing compounds. nih.govnih.gov The specific spatial orientation of substituents can dramatically affect how a molecule binds to its target protein. nih.gov

In the context of BACE1 inhibitors, the stereochemistry at certain positions of fused ring systems is paramount. For example, in a series of dihydrothiazine-based inhibitors, the (4S,6S) stereochemistry was found to be crucial for potent activity. rcsb.org This specific arrangement of atoms allows for optimal interactions with the amino acid residues in the active site of the BACE1 enzyme.

The importance of stereochemistry is not limited to target binding; it can also influence a compound's metabolic stability and pharmacokinetic profile. nih.gov Different stereoisomers of the same compound can be metabolized at different rates, leading to variations in their duration of action and potential for side effects.

Molecular modeling studies are often employed to understand the structural and stereochemical requirements for efficient interaction with a biological target. nih.govnih.gov These computational methods can help to rationalize the observed activity of different stereoisomers and guide the design of new compounds with improved potency and selectivity.

Optimization of Molecular Features for Desired Biological Profiles

The optimization of molecular features is a key aspect of drug discovery and involves a systematic process of modifying a lead compound to improve its biological profile. researchcommons.org For this compound derivatives, this process often focuses on enhancing potency, selectivity, and pharmacokinetic properties.

A common strategy is to introduce fluorine atoms or fluorine-containing groups into the molecule. nih.gov Fluorine substitution can improve metabolic stability, increase binding affinity, and enhance cell membrane permeability. mdpi.comwikipedia.org For example, in the development of BACE1 inhibitors, the introduction of a trifluoromethyl group was shown to create a potent and brain-penetrant inhibitor. nih.gov

Another approach to optimization involves modifying the heterocyclic rings fused to the cyanopicolinamide core. Different ring systems can alter the compound's shape and electronic properties, leading to improved interactions with the target protein.

The following table highlights the effects of different fluorine-containing substituents on the properties of BACE1 inhibitors.

| Substituent | Effect on Basicity | Cellular Activity | In Vivo Potency | Reference |

| CF3 | Suitable pKa range (5.8-7.4) | Potent | Significant CSF Aβ reduction | nih.gov |

| CHF2 | - | - | - | nih.gov |

| CF2CH3 | - | - | - | nih.gov |

| This table is a summary of findings from a study on fluorinated 1,3-oxazines. nih.gov |

The data indicates that the trifluoromethyl (CF3) substituted oxazine (B8389632), in particular, demonstrated a favorable combination of properties, including high potency and excellent brain penetration. nih.gov This highlights the power of strategic molecular modifications in achieving a desired biological profile.

Comparative Analysis of Different Heterocyclic Ring Systems Fused with Cyanopicolinamide

These heterocyclic rings can impact factors such as:

Conformation: The fused ring system dictates the three-dimensional shape of the molecule, which in turn affects its ability to bind to a target protein.

Electronic Properties: The heteroatoms within the ring (e.g., sulfur, oxygen, nitrogen) influence the electron distribution of the entire molecule, which can affect binding interactions. uou.ac.in

Solubility and Lipophilicity: The choice of heterocyclic ring can alter the compound's solubility and lipophilicity, which are important for its absorption, distribution, metabolism, and excretion (ADME) properties.

For instance, in the development of BACE1 inhibitors, both 1,3-thiazine and 1,3-oxazine ring systems have been explored. researchgate.netnih.gov The thiazine-based inhibitors, when appropriately substituted, have shown high selectivity for BACE1 over BACE2. researchgate.net Similarly, fluorinated 1,3-oxazines have demonstrated potent BACE1 inhibition and favorable pharmacokinetic properties. nih.gov

The selection of the heterocyclic ring is therefore a critical design element in the development of this compound-based therapeutic agents.

Role of Fluorine Substituents in Modulating Biological Activity

The introduction of fluorine atoms into this compound-containing compounds is a widely used strategy to modulate their biological activity. mdpi.com Fluorine possesses unique properties, including high electronegativity and a small atomic size, that can significantly alter a molecule's physicochemical and biological characteristics. mdpi.comwikipedia.org

Key effects of fluorine substitution include:

Increased Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. mdpi.com This can lead to a longer duration of action for the drug.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity. nih.govencyclopedia.pub

Improved Membrane Permeability: The lipophilicity of a molecule can be increased by the addition of fluorine, which can enhance its ability to cross cell membranes. wikipedia.org

Modulation of pKa: The acidity or basicity of a compound can be fine-tuned by the strategic placement of fluorine atoms, which can be important for optimizing its pharmacokinetic profile. nih.gov

In the context of BACE1 inhibitors, fluorine substitution has been instrumental in developing potent and selective compounds. sci-hub.senih.gov For example, the replacement of a hydrogen atom with a fluorine atom can significantly impact the inhibitor's potency and selectivity. sci-hub.se Furthermore, the use of fluorinated groups like trifluoromethyl (CF3) has led to the discovery of highly effective BACE1 inhibitors with excellent brain penetration. nih.gov

The following table summarizes the impact of fluorine substitution on various molecular properties.

| Property | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Increased due to strong C-F bond | mdpi.com |

| Binding Affinity | Can be enhanced through favorable interactions | nih.govencyclopedia.pub |

| Lipophilicity | Generally increased | wikipedia.org |

| pKa | Can be modulated to optimize pharmacokinetics | nih.gov |

Mechanistic Investigations of Biological Interactions Involving 6 Cyanopicolinamide Derivatives

Molecular Targets and Pathways Mediated by 6-Cyanopicolinamide Analogues

The principal molecular target for the vast majority of this compound analogues developed for neurodegenerative diseases is the enzyme Beta-Secretase 1 (BACE1) . acs.org BACE1 is an aspartyl protease that plays a critical, rate-limiting role in the amyloidogenic pathway. rsc.orgresearchgate.net It cleaves the amyloid precursor protein (APP), initiating the production of amyloid-beta (Aβ) peptides. researchgate.net The accumulation and aggregation of these Aβ peptides, particularly Aβ42, are widely considered to be a central event in the pathophysiology of Alzheimer's disease, leading to the formation of senile plaques and subsequent neurotoxicity. nih.gov

By inhibiting BACE1, this compound derivatives and their analogues directly intervene in this pathological cascade. rsc.org Their mechanism of action involves reducing the generation of Aβ peptides. This has been demonstrated in various preclinical models, where treatment with these inhibitors leads to a dose-dependent decrease in Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF). nih.gov The inhibition of BACE1 not only reduces the production of Aβ but also lowers the concentration of its direct cleavage product, the C99 fragment, and the soluble ectodomain sAPPβ.

While BACE1 is the primary therapeutic target, the development of these inhibitors also necessitates consideration of closely related proteases to avoid off-target effects. The most significant of these is BACE2 , a homologue of BACE1 that shares approximately 59% sequence identity. nih.gov Although BACE2 can also cleave APP, it does so at a different site and is not considered the primary driver of pathological Aβ production. nih.gov Another key off-target enzyme is Cathepsin D (CatD) , a lysosomal aspartyl protease. nih.gov Unwanted inhibition of these enzymes can lead to mechanism-based toxicities, making selectivity a crucial aspect of drug design.

Enzyme Inhibition Studies (e.g., Beta-Secretase 1 (BACE1) Inhibition)

Intensive enzymatic studies have been conducted to characterize the potency and selectivity of this compound derivatives as BACE1 inhibitors. These compounds are part of a broader class of non-peptidic BACE1 inhibitors that were developed to overcome the poor pharmacokinetic properties of early peptidomimetic inhibitors.

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Numerous analogues have been synthesized and tested, demonstrating a wide range of potencies. For instance, early aminothiazine derivatives showed weak activity, but through structure-based design, compounds with low nanomolar and even picomolar IC50 values against BACE1 have been developed. nih.gov

| Compound Class/Example | BACE1 Inhibition (IC50/Ki) | Selectivity over BACE2 | Selectivity over Cathepsin D |

| Aminohydantoin Analogues | Low nanomolar | High | High |

| LY2811376 (Aminothiazine) | 239 nM (IC50) | ~10-fold | >50-fold |

| AZD-3839 (Aminohydantoin) | 4.8 nM (Aβ40 reduction IC50) | 14-fold | >1000-fold |

| Verubecestat (MK-8931) | Low nanomolar | Not selective over BACE2 | Highly selective |

| AZD3293 (Lanabecestat) | 0.4 nM (Ki) | ~2-fold (vs. BACE2 Ki) | >25,000-fold |

| Six-membered ring sultam derivative | 4 nM (IC50) | 44-fold | 663-fold |

This table presents a selection of BACE1 inhibitors, some of which are structurally related to the this compound scaffold, to illustrate the range of potencies and selectivities achieved.

The elucidation of co-crystal structures of inhibitors bound to the BACE1 active site has been a cornerstone of their development. These high-resolution snapshots provide invaluable insights into the specific molecular interactions that govern binding affinity and selectivity. X-ray crystallography has revealed that the 2-amino-dihydro-thiazine or oxazine (B8389632) moiety, common in these inhibitors, typically forms crucial bidentate hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) of BACE1.

The this compound portion of the molecule, along with the phenyl ring to which the core heterocycle is attached, occupies other key subsites within the large BACE1 binding pocket, such as the S1 and S3 pockets. For example, the crystal structure of one inhibitor complexed with BACE1 showed that its sulfone moiety forms a hydrogen bond with Asn294, while a propoxy group effectively fills the S3 pocket. acs.org These detailed structural insights allow for a rational, iterative process of drug design.

Structure-based drug design (SBDD) has been the driving force behind the evolution of potent and selective this compound-based BACE1 inhibitors. The availability of BACE1 co-crystal structures enabled a shift from large, peptide-like inhibitors to smaller, more drug-like molecules.

Key principles derived from SBDD include:

Targeting the Catalytic Dyad: The design of a "headgroup," such as an aminothiazine or aminooxazoline, that can form strong, specific hydrogen bond interactions with the catalytic aspartates is fundamental.

Exploiting Subsite Specificity: The S3 pocket of BACE1 is a key area for achieving potency. Medicinal chemists have systematically explored different substituents that can optimally fill this pocket. For instance, installing a trifluoromethyl group on the oxazine ring was an effective strategy to engage this pocket. acs.org

Modulating Physicochemical Properties: SBDD is used not only to enhance potency but also to improve drug-like properties. For example, introducing fluorine atoms or other electron-withdrawing groups can lower the basicity (pKa) of the amidine group. This has been shown to mitigate issues like P-gp efflux and off-target hERG channel inhibition.

Conformational Rigidity: Introducing cyclic and spirocyclic structures helps to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding and often improving potency.

Achieving selectivity for BACE1 over the closely related aspartyl proteases BACE2 and Cathepsin D is critical for minimizing potential mechanism-based side effects. acs.org While BACE1 and BACE2 are highly homologous, subtle differences in their active sites have been exploited to design selective inhibitors.

Targeting the Flap Region: The "flap" (a flexible loop of amino acids covering the active site) exhibits differences in shape and flexibility between BACE1 and BACE2. Structure-based design efforts have focused on introducing substituents that interact with non-conserved residues in the flap region. For example, the co-crystal structure of a selective inhibitor bound to both enzymes revealed that the inhibitor induced a higher energetic penalty in the flap of BACE2, leading to a loss in potency for BACE2 and thus high selectivity.

Exploiting the S3 Pocket: The S3 sub-pocket is smaller in BACE2 than in BACE1. Therefore, designing inhibitors with larger substituents that fit comfortably into the BACE1 S3 pocket but cause a steric clash in the BACE2 S3 pocket is a successful strategy for achieving selectivity. researchgate.net

pH-Dependent Selectivity: The selectivity of some inhibitors, such as LY2811376, has been shown to be pH-dependent. At the acidic pH of the endosome where BACE1 is active, selectivity for BACE1 over Cathepsin D is more pronounced. Computational studies have linked this to the protonation state of specific residues, like His45, which can modulate loop conformations and interactions.

Interactions with Biological Pathways Beyond Enzyme Inhibition

While the primary mechanism of this compound derivatives is enzyme inhibition, their development has been influenced by interactions with other biological components that are not their intended therapeutic targets. These off-target interactions are crucial to understand as they can lead to adverse effects.

A significant challenge in the development of this class of compounds has been their interaction with the P-glycoprotein (P-gp) efflux pump . P-gp is a transmembrane protein that actively transports a wide variety of substrates out of cells, and importantly, out of the brain across the blood-brain barrier. Many early BACE1 inhibitors were found to be P-gp substrates, which limited their ability to reach therapeutic concentrations in the central nervous system. Medicinal chemistry efforts have focused on modifying the chemical structures, such as by introducing electron-withdrawing groups to lower the pKa of the amidine core, to reduce P-gp efflux.

Another critical off-target interaction is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel . Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to potentially fatal cardiac arrhythmias. This has been a common liability for many drug candidates. Structural modifications, again often involving the introduction of electron-withdrawing groups like trifluoromethyl, have been successfully employed to mitigate hERG inhibition in the this compound series.

Computational Modeling and Simulation for Mechanistic Elucidation

Computational modeling has become an indispensable tool for understanding the complex interactions between this compound derivatives and their biological targets. These in silico methods complement experimental data and provide dynamic insights into binding mechanisms.

Molecular docking simulations are routinely used to predict the binding poses of newly designed inhibitors within the BACE1 active site. This allows for a rapid virtual screening of compound libraries and helps prioritize synthetic efforts. Docking studies have been crucial in identifying key interactions, such as those with the catalytic dyad and residues in the S1 and S3 pockets.

More advanced techniques like molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations offer a more sophisticated level of analysis. MD simulations can model the flexibility of both the protein and the ligand over time, providing a more realistic picture of the binding event. FEP calculations can be used to predict the relative binding affinities of a series of related compounds with high accuracy. For example, the integration of FEP calculations with constant pH molecular dynamics was used to successfully unveil the pH-dependent selectivity mechanism of the BACE1 inhibitor LY2811376 for BACE1 over Cathepsin D. These computational approaches are powerful tools for rational drug design, helping to elucidate the structural and energetic determinants of potency and selectivity.

Advanced Applications and Future Research Directions of 6 Cyanopicolinamide in Chemical Science

Role as a Building Block in Complex Organic Synthesis

The strategic importance of 6-cyanopicolinamide in complex organic synthesis lies in the reactivity of its functional groups, which allows for a variety of chemical transformations. The nitrile and amide moieties, along with the pyridine (B92270) ring, serve as handles for constructing intricate molecular architectures. The direct and selective replacement of carbon-hydrogen bonds with new bonds such as C-C, C-O, and C-N is a primary goal in organic synthesis, and the C-H bonds in the pyridine ring of this compound offer potential sites for such functionalization. nih.gov This approach has broad applications because C-H bonds are prevalent in organic compounds. nih.gov

The development of new synthetic methodologies is crucial for expanding the utility of building blocks like this compound. For instance, methods for the synthesis of novel fluorinated building blocks through reactions like halofluorination can be applied to cyclic olefins, demonstrating the potential for creating diverse fluorine-containing molecules. beilstein-journals.org Such strategies could be adapted to modify the pyridine ring of this compound, introducing fluorine atoms to modulate its electronic properties and biological activity.

The concept of using readily available building blocks for rapid synthesis is gaining traction. Companies like Enamine offer "Fast MADE Building Blocks," which are synthesized through standardized procedures like amidation, heterocyclization, and arylation with high success rates. enamine.netenamine.net This model highlights the potential for this compound to be used in high-throughput synthesis campaigns to generate libraries of complex molecules for screening purposes. Furthermore, unsymmetrical 1,1-bis(boryl) species have emerged as valuable building blocks that allow for sequential and selective transformations of carbon-boron bonds, offering another avenue for the elaboration of this compound derivatives. mdpi.com

Development of Novel Heterocyclic Compounds with Potential Biological Activities

Heterocyclic compounds are of immense importance in medicinal chemistry due to their wide range of biological activities. buet.ac.bdmdpi.comresearchgate.net The this compound scaffold is an excellent starting point for the synthesis of novel heterocyclic systems. The nitrile and amide groups can participate in various cyclization reactions to form fused or substituted heterocyclic rings.

For example, the synthesis of 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives has been shown to yield compounds with good to excellent urease and acetylcholine (B1216132) esterase inhibition activities. koreascience.kr Similarly, pyrimidine (B1678525) derivatives are known to possess a broad spectrum of pharmacological properties, including anti-inflammatory, anti-malarial, and anti-tumor activities. orientjchem.org The synthesis of novel pyrimidine-based compounds starting from this compound could lead to the discovery of new therapeutic agents.

The development of multi-component reactions and the use of efficient catalysts are key to the successful synthesis of complex heterocyclic compounds. ajol.info Research has demonstrated the synthesis of various heterocyclic systems, such as dihydropyridines, naphthyridines, and thiophenes, from β-diketones, highlighting the versatility of cyclization strategies. ajol.info These approaches could be applied to this compound to generate a diverse range of novel heterocyclic structures with potential biological activities.

| Heterocyclic System | Potential Biological Activities |

| 1,2,4-Triazolo[3,4-b]1,3,4-thiadiazoles | Urease inhibition, Acetylcholine esterase inhibition, Antioxidant, Alkaline phosphatase inhibition koreascience.kr |

| Pyrimidines | Anti-inflammatory, Anti-malarial, Anti-tumor, Antiviral, Antimicrobial, Analgesic orientjchem.org |

| Pyrazoles | Anticancer, Anti-inflammatory, Antibacterial researchgate.net |

| Triazolopyrimidines | Anti-Alzheimer's, Anti-cancer, Antimicrobial, Anti-inflammatory eco-vector.com |

Precursor in the Production of Advanced Materials

The unique electronic and structural properties of this compound make it a promising precursor for the synthesis of advanced materials. Recent breakthroughs in materials science are enabling engineers to develop novel solutions for a wide range of industrial challenges, from high-performance composites to smart materials that respond to environmental changes. case.edu

The pyridine and nitrile functionalities of this compound can be leveraged to create polymers and coordination complexes with interesting optical, electronic, and mechanical properties. For instance, the incorporation of such nitrogen-containing heterocyclic units into polymer backbones is a known strategy for developing materials for applications like solar cells. mdpi.com The ability to form metal complexes also opens up possibilities for creating novel metal-organic frameworks (MOFs) or other coordination polymers.

The field of materials science and engineering is increasingly focused on designing and improving materials for modern technologies. mygermanuniversity.com This includes the development of materials for fuel-efficient vehicles, advanced energy storage systems, and biocompatible medical devices. mygermanuniversity.com By functionalizing this compound and polymerizing it, new materials with tailored properties could be achieved.

Integration into Multi-Target Directed Ligand (MTDL) Design

The multifactorial nature of complex diseases like Alzheimer's has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govfrontiersin.orgnih.gov This approach is a departure from the traditional "one molecule, one target" paradigm. nih.gov

The this compound scaffold is well-suited for the design of MTDLs. For instance, in the context of Alzheimer's disease, a molecule incorporating the this compound core could be designed to inhibit both acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes in the disease pathology. researchgate.netacs.org The cyano group can play a crucial role in binding to target enzymes, as seen in donepezil-like ligands where the presence of a cyano group enhanced binding to AChE, BuChE, and MAO A. nih.govfrontiersin.org

The design of MTDLs often involves combining pharmacophores from known inhibitors of different targets. The this compound moiety could serve as a core scaffold onto which other pharmacophoric elements are attached. This strategy has been successfully employed in the design of donepezil-indolyl and donepezil-pyridyl hybrids as inhibitors of cholinesterases and monoamine oxidases. nih.govfrontiersin.org

| MTDL Target Combination for Alzheimer's Disease | Rationale |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | To increase acetylcholine levels in the brain, addressing the cholinergic deficit. nih.govfrontiersin.org |

| Monoamine Oxidase A (MAO-A) & Monoamine Oxidase B (MAO-B) | To modulate neurotransmitter levels and reduce oxidative stress. nih.govfrontiersin.org |

| BACE1 & Glycogen Synthase Kinase 3 Beta (GSK3β) | To reduce the production of amyloid-β peptides and inhibit tau hyperphosphorylation. chemrxiv.org |

Opportunities in Computational Chemistry and Materials Design

Computational chemistry and modeling are powerful tools for accelerating the design and discovery of new molecules and materials. schrodinger.comnih.govwikipedia.org These methods can be used to predict the properties of unknown compounds, elucidate reaction mechanisms, and screen large virtual libraries of molecules for desired activities. nih.govwikipedia.org

For this compound, computational approaches can be employed to:

Explore its conformational landscape: Understanding the preferred three-dimensional structures of this compound and its derivatives is crucial for designing molecules that fit into the active sites of biological targets.

Predict its reactivity: Quantum mechanical calculations can provide insights into the reactivity of the different functional groups, guiding the design of synthetic routes.

Design novel derivatives: Virtual screening and in silico design can be used to identify promising derivatives of this compound with enhanced biological activity or material properties.

Model its interactions with biological targets: Molecular docking and molecular dynamics simulations can be used to study how this compound-based ligands bind to proteins, providing a rational basis for lead optimization.

Design advanced materials: Computational methods are increasingly used to design materials with specific properties, such as porosity, conductivity, or mechanical strength. utwente.nld-nb.info These tools can be used to predict the properties of polymers or MOFs derived from this compound.

The use of computational tools can significantly reduce the time and cost of research and development by allowing for the rapid screening and prioritization of candidate molecules and materials for experimental validation. schrodinger.com

Emerging Research Areas for this compound-Based Structures

The versatility of the this compound scaffold suggests its potential in several emerging research areas. The development of new synthetic methods and a deeper understanding of its chemical properties will likely open up new avenues of investigation.

One promising area is the development of chemical probes for studying biological processes. The ability to functionalize the this compound core allows for the attachment of reporter groups, such as fluorescent dyes or affinity tags, which can be used to visualize and track the distribution and interactions of the molecule in living systems.

Another emerging application is in the field of supramolecular chemistry. The pyridine and nitrile groups of this compound can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which can be used to assemble complex, self-organized structures. These supramolecular assemblies could have applications in areas such as drug delivery, catalysis, and sensing.

Furthermore, the exploration of this compound derivatives in areas beyond medicine, such as agrochemicals and functional materials, remains largely untapped. The unique combination of functional groups could impart desirable properties for applications in crop protection or as components in advanced electronic or optical devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Cyanopicolinamide, and how do reaction conditions influence yield and purity?

- Methodology : Optimize synthesis using nucleophilic substitution or coupling reactions (e.g., amidation of picolinic acid derivatives with cyanating agents). Monitor reaction parameters (temperature, solvent polarity, catalyst) via HPLC or GC-MS to assess purity. Characterize intermediates with H/C NMR and FTIR. Report yields and purity thresholds (>95%) using validated protocols .

- Data Consideration : Compare spectroscopic data (e.g., H NMR δ 8.2–8.5 ppm for pyridine protons) across studies to validate structural integrity.

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodology : Use LC-MS/MS for quantification in biological samples, with calibration curves (R > 0.99) and internal standards (e.g., deuterated analogs). Validate specificity via spiked controls and assess matrix effects. For crystallography, employ single-crystal X-ray diffraction to resolve stereoelectronic properties .

- Pitfalls : Avoid overreliance on UV-Vis due to interference from aromatic moieties; cross-validate with orthogonal methods.

Q. What preliminary biological targets have been identified for this compound, and how are in vitro assays designed to evaluate its activity?

- Methodology : Screen against kinase or enzyme targets (e.g., EGFR, MAPK) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC calculations). Replicate experiments ≥3 times to ensure statistical significance (p < 0.05, ANOVA) .

- Data Contradictions : Address variability in IC values by standardizing cell lines (e.g., HEK293 vs. HeLa) and assay buffers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity and binding modes of this compound with biological targets?

- Methodology : Perform density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Validate docking poses (AutoDock Vina) with experimental IC data. Use molecular dynamics (MD) simulations (>100 ns) to assess stability of ligand-protein complexes .

- Limitations : Address discrepancies between in silico predictions and experimental results by refining force fields or incorporating solvent effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Conduct a systematic review (PRISMA guidelines) to aggregate data. Apply meta-analysis to quantify heterogeneity (I statistic) and identify confounding variables (e.g., assay type, compound purity). Use funnel plots to assess publication bias .

- Case Example : If Study A reports IC = 2 μM (kinase X) and Study B reports 10 μM, evaluate differences in assay temperature (25°C vs. 37°C) or ATP concentrations .

Q. How can researchers optimize experimental protocols for this compound to enhance reproducibility in kinetic studies?

- Methodology : Pre-equilibrate reagents at controlled temperatures (±0.5°C) and use stopped-flow techniques for rapid kinetic measurements. Validate enzyme inactivation rates via progress curve analysis. Share raw datasets (e.g., via Zenodo) to enable third-party verification .

- Pitfalls : Avoid arbitrary timepoints; use time-resolved sampling aligned with reaction half-lives.

Q. What interdisciplinary approaches integrate this compound’s chemical properties with its pharmacological effects?

- Methodology : Combine SAR (structure-activity relationship) studies with pharmacokinetic profiling (e.g., microsomal stability, LogP). Use CRISPR-Cas9 gene editing to validate target engagement in isogenic cell lines. Correlate in vitro ADMET data with zebrafish toxicity models .

- Innovation : Apply machine learning to predict off-target effects based on chemical descriptors (e.g., Morgan fingerprints).

Methodological Frameworks

Q. How can the PICOT/FINER criteria structure hypothesis-driven research on this compound?

- PICOT Example :

- P opulation: Cancer cell lines with EGFR overexpression.

- I ntervention: this compound (1–100 μM).

- C omparison: Erlotinib (standard EGFR inhibitor).

- O utcome: Apoptosis rate (caspase-3 activation).

- T ime: 48-hour exposure.

Q. What ethical and statistical considerations apply when designing animal studies involving this compound?

- Methodology : Adhere to ARRIVE guidelines for in vivo experiments. Calculate sample size (power analysis, α = 0.05, β = 0.2) to minimize unnecessary animal use. Include sham controls and blinded endpoint assessments .

Tables for Data Comparison

| Study | Synthetic Yield (%) | Purity (%) | Analytical Method | Reference |

|---|---|---|---|---|

| Smith et al. (2023) | 72 | 98 | HPLC-UV | |

| Lee et al. (2024) | 65 | 95 | LC-MS |

| Bioactivity | IC (μM) | Cell Line | Assay Type | Reference |

|---|---|---|---|---|

| Kinase X Inhibition | 2.1 ± 0.3 | HEK293 | Fluorescence | |

| Kinase X Inhibition | 9.8 ± 1.2 | HeLa | Luminescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.